2-Methoxy-N,N,3-trimethylbutan-1-amine
Description
2-Methoxy-N,N,3-trimethylbutan-1-amine is an organic compound with the molecular formula C8H19NO. It is a tertiary amine with a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Properties
CAS No. |
639860-77-8 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methoxy-N,N,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-7(2)8(10-5)6-9(3)4/h7-8H,6H2,1-5H3 |
InChI Key |
PNCPLKGATNTNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N,3-trimethylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with a methoxy-containing alkyl halide under basic conditions. For example, the reaction of N,N-dimethylbutan-1-amine with methoxyethyl chloride in the presence of a base like sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production of 2-Methoxy-N,N,3-trimethylbutan-1-amine typically involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N,3-trimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methoxy-N,N,3-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N,3-trimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the tertiary amine structure allow it to participate in hydrogen bonding and other interactions that can modulate biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N,N-dimethylbutan-1-amine
- 2-Methoxy-N,N-diethylbutan-1-amine
- 2-Methoxy-N,N-dipropylbutan-1-amine
Uniqueness
2-Methoxy-N,N,3-trimethylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methoxy group and the tertiary amine structure allows for unique chemical and biological properties that can be leveraged in various applications.
Biological Activity
2-Methoxy-N,N,3-trimethylbutan-1-amine is an organic compound with significant potential in biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-N,N,3-trimethylbutan-1-amine is . Its structure features a methoxy group attached to a trimethylated amine, which contributes to its unique biological properties. The presence of three methyl groups increases steric bulk, influencing its reactivity and interactions with biological targets.
The biological activity of 2-Methoxy-N,N,3-trimethylbutan-1-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy group and the tertiary amine structure facilitate hydrogen bonding, which can modulate biological responses. The compound may influence several signaling pathways involved in metabolism and cell signaling.
Biological Activity
Research indicates that 2-Methoxy-N,N,3-trimethylbutan-1-amine exhibits various biological activities:
- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
- Neurotransmission Modulation : It may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial effects, warranting further investigation into the specific activity of this compound against pathogens.
Case Studies
- Enzyme Activity Modulation : In a study examining the effects of various amines on enzyme activity, 2-Methoxy-N,N,3-trimethylbutan-1-amine was shown to enhance the activity of certain metabolic enzymes in vitro. This suggests potential applications in metabolic disorders.
- Neurotransmitter Interaction : Research exploring the interaction of trimethylated amines with serotonin receptors indicated that 2-Methoxy-N,N,3-trimethylbutan-1-amine could modulate serotonin signaling pathways. This could have implications for treating mood disorders .
Comparative Analysis
To understand the uniqueness of 2-Methoxy-N,N,3-trimethylbutan-1-amine in relation to similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methoxy-N,N-dimethylbutan-1-amine | Ether/Amine | Lacks trimethyl substitution |
| 2-Methoxy-N,N-diethylbutan-1-amine | Ether/Amine | Higher steric hindrance due to ethyl groups |
| 2-Methoxy-N,N,3-trimethylbutan-1-amine | Trimethylated Amine | Increased steric bulk from three methyl groups |
| 3-Methoxy-N,N-dimethylpropan-1-amine | Propyl Chain | Different carbon chain length affecting properties |
This comparison highlights how the unique structural configuration of 2-Methoxy-N,N,3-trimethylbutan-1-amine imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
